N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of piperidine derivatives and has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Molecular Interaction and Receptor Analysis
Research on compounds with structural similarities, such as SR141716A, demonstrates the potential for N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide to interact with specific receptors like the CB1 cannabinoid receptor. These interactions play a crucial role in understanding receptor-ligand dynamics and can lead to the development of new pharmacological agents. The detailed molecular interaction and structure-activity relationships provide a foundation for the development of antagonists or inverse agonists for therapeutic purposes (Shim et al., 2002).
Antagonistic Properties and Inverse Agonism
Compounds such as SR141716A have been identified as antagonists or inverse agonists at cannabinoid receptors, indicating that N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide could have similar pharmacological properties. This is particularly relevant for research into treatments for conditions modulated by these receptors, suggesting potential applications in neurology and oncology (Landsman et al., 1997).
Chemical Synthesis and Reactivity
The versatility of compounds with related structures in synthetic chemistry highlights the potential for N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide to serve as a precursor or intermediate in the synthesis of complex molecules. These compounds have shown reactivity that enables the creation of diverse heterocyclic compounds, which are valuable in medicinal chemistry and drug development (Odin et al., 2022).
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-15-14-19(23-22-15)25-8-6-17(7-9-25)21-20(26)16-2-4-18(5-3-16)24-10-12-27-13-11-24/h2-5,14,17H,6-13H2,1H3,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCSYBTXFWTYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.